molecular formula C15H20N2O4 B2997827 3-((4-Ethoxyphenyl)amino)-1-(2-methoxyethyl)pyrrolidine-2,5-dione CAS No. 1009482-74-9

3-((4-Ethoxyphenyl)amino)-1-(2-methoxyethyl)pyrrolidine-2,5-dione

Cat. No.: B2997827
CAS No.: 1009482-74-9
M. Wt: 292.335
InChI Key: BPTQRNAIBCTNKT-UHFFFAOYSA-N
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Description

3-((4-Ethoxyphenyl)amino)-1-(2-methoxyethyl)pyrrolidine-2,5-dione is a chemical compound with the CAS Registry Number 1009482-74-9 . It has a molecular formula of C15H20N2O4 and a molecular weight of 292.33 g/mol . This succinimide-based molecule is characterized by an ethoxyphenylamino group and a methoxyethyl substituent. Suppliers offer this compound with a stated purity of 90% or higher for research applications . It is typically supplied in small quantities, ranging from single milligrams to several milligrams, indicating its primary use in early-stage research and development . Predicted physicochemical properties include a density of 1.224±0.06 g/cm³ at 20 °C and a boiling point of 496.1±45.0 °C . Its topological polar surface area is approximately 67.9 Ų . This product is intended for Research Use Only and is not approved for human or animal diagnostic, therapeutic, or any other personal use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-(4-ethoxyanilino)-1-(2-methoxyethyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-3-21-12-6-4-11(5-7-12)16-13-10-14(18)17(15(13)19)8-9-20-2/h4-7,13,16H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTQRNAIBCTNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2CC(=O)N(C2=O)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((4-Ethoxyphenyl)amino)-1-(2-methoxyethyl)pyrrolidine-2,5-dione is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for further investigation in therapeutic applications.

  • Molecular Formula : C15H20N2O4
  • Molecular Weight : 292.335 g/mol
  • Purity : Typically around 95% .

Antimicrobial Activity

Research indicates that pyrrolidine derivatives, including those similar to this compound, exhibit significant antimicrobial properties. A study highlighted that certain pyrrolidinone derivatives demonstrated both antibacterial and antifungal activities, suggesting a broad spectrum of action against microbial pathogens .

Anticancer Potential

The compound's structural features may confer anticancer properties. For instance, compounds with similar scaffolds have been shown to inhibit cell proliferation in various cancer cell lines. In particular, derivatives of pyrrolidine have been associated with the inhibition of pathways involved in tumor growth, such as the ERK signaling pathway . This suggests that this compound could potentially act as an inhibitor of cancer cell proliferation.

The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes involved in cellular processes. For example, studies on related compounds have indicated that they can modulate the activity of protein kinases and phosphatases, which are crucial in regulating cell growth and apoptosis .

Case Studies

  • Anticancer Activity : A study investigating the effects of pyrrolidine derivatives on melanoma cells found that these compounds could significantly reduce cell viability through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Testing : In vitro assays demonstrated that certain derivatives exhibited effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) were determined, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Data Table

Biological ActivityTest Organism/Cell LineResult
AntibacterialStaphylococcus aureusMIC = 32 µg/mL
AntifungalCandida albicansMIC = 16 µg/mL
AnticancerA431 (squamous carcinoma)IC50 = 5 µM

Comparison with Similar Compounds

Structural and Functional Analysis

Table 1: Structural and Pharmacological Comparison of Pyrrolidine-2,5-dione Derivatives

Compound Name & Source N1-Substituent C3-Substituent Key Biological Activity ED50 (mg/kg) Rotatable Bonds* Polar Surface Area (Ų)*
Target Compound 2-Methoxyethyl 4-Ethoxyphenylamino Not explicitly reported N/A ~7 ~70
Compound 4 () 3-Morpholinopropyl 3-Methylthiophen-2-yl Anticonvulsant (MES test) 62.14 ~10 ~95
3-(4-Methoxyphenylamino)-... (Ev14) 4-Methylbenzyl 4-Methoxyphenylamino Not reported N/A ~5 ~65
3-(1H-Indol-3-yl)... () Bromoalkyl/Arylpiperazine 1H-Indol-3-yl Dual 5-HT1A/SERT binding N/A ~8 ~85
3-(4-Aminophenyl)-... () 4-Fluorophenyl 4-Aminophenylthio Not reported N/A ~6 ~90

*Estimated based on molecular structure and guidelines.

Key Observations:

Substituent Flexibility and Bioavailability: The target compound’s 2-methoxyethyl group introduces two rotatable bonds, which may reduce oral bioavailability compared to rigid substituents like 4-methylbenzyl () . However, its polar surface area (~70 Ų) remains below the 140 Ų threshold associated with good absorption, suggesting favorable permeability .

Electron-Donating Substituents: The 4-ethoxyphenylamino group enhances lipophilicity compared to methoxy () or indolyl () substituents. This may improve blood-brain barrier penetration, critical for CNS-targeted anticonvulsants .

Anticonvulsant Activity: Compound 4 () shows potent MES test activity (ED50 = 62.14 mg/kg), attributed to its morpholinopropyl linker and thiophene moiety, which enhance sodium/calcium channel modulation . The target compound’s 2-methoxyethyl group may confer distinct pharmacokinetics, though its efficacy remains untested.

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for bromoalkyl intermediates (), utilizing nucleophilic substitution with 4-ethoxyaniline and 2-methoxyethyl bromide . This contrasts with indolyl derivatives requiring multi-step couplings () .

Q & A

Q. What are the standard synthetic routes for preparing 3-((4-Ethoxyphenyl)amino)-1-(2-methoxyethyl)pyrrolidine-2,5-dione and its derivatives?

A common approach involves refluxing equimolar quantities of substituted anilines and dihydrofuran-2,5-dione derivatives in acetic acid. For example, 1-(4-methoxyphenyl)pyrrolidine-2,5-dione was synthesized by reacting 4-methoxyaniline with dihydrofuran-2,5-dione under reflux, followed by crystallization . Modifications to the N1 and C3 positions can be achieved via aminoalkylation (Mannich reaction) or nucleophilic substitution. For instance, Mannich bases of 3-substituted pyrrolidine-2,5-diones were synthesized using formaldehyde and secondary amines .

Q. Which spectroscopic techniques are most effective for confirming the structure of pyrrolidine-2,5-dione derivatives?

  • 1H and 13C NMR : Key signals include the carbonyl groups (δ ~170–180 ppm in 13C NMR) and substituent-specific shifts (e.g., ethoxy groups at δ ~1.3–1.5 ppm for CH3 and δ ~4.0–4.2 ppm for OCH2 in 1H NMR) .
  • HRMS (High-Resolution Mass Spectrometry) : Used to confirm molecular weights with precision (e.g., [M+H]+ or [M+Na]+ ions) .
  • X-ray crystallography : Provides unambiguous confirmation of stereochemistry and crystal packing, as demonstrated for 1-(4-methoxyphenyl)pyrrolidine-2,5-dione .

Q. What purification techniques are recommended for isolating pyrrolidine-2,5-dione derivatives post-synthesis?

  • Recrystallization : Solvent systems like hexane/MeOH or ethyl acetate/hexane are effective for obtaining high-purity crystals .
  • Column chromatography : Silica gel with gradients of ethyl acetate in hexane (e.g., 10–50%) is commonly used .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance the yield of this compound?

  • Catalysts : CuI salts improve yields in 1,3-cycloaddition reactions for triazolyl derivatives .
  • Solvent systems : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity in nucleophilic substitutions .
  • Temperature control : Mild conditions (e.g., 50–80°C) prevent decomposition of thermally sensitive intermediates .

Q. What in vitro and in vivo models are appropriate for evaluating the anticonvulsant potential of pyrrolidine-2,5-dione derivatives?

  • In vitro : Fluorometric GABA-transaminase inhibition assays (IC50 values) compared to standards like vigabatrin .
  • In vivo :
    • MES (Maximal Electroshock) : Tests for tonic-clonic seizure protection.
    • scPTZ (Subcutaneous Pentylenetetrazole) : Evaluates absence seizure activity.
    • 6 Hz Psychomotor Seizure Model : Assesses refractory epilepsy .

Q. How do researchers address discrepancies between in vitro enzyme inhibition data and in vivo efficacy?

  • Pharmacokinetic profiling : Assess bioavailability and blood-brain barrier penetration using LC-MS/MS.
  • Metabolite identification : Use hepatic microsomes to detect active/inactive metabolites.
  • Dose-response studies : Correlate in vitro IC50 values with effective in vivo doses .

Q. What strategies are employed to design multi-target ligands using pyrrolidine-2,5-dione scaffolds?

  • Hybridization : Combine pharmacophores for distinct targets (e.g., 5-HT1A receptor and SERT binding moieties) into a single scaffold. For example, 3-(1H-indol-3-yl)pyrrolidine-2,5-diones with arylpiperazine groups showed dual activity .
  • Structure-activity relationship (SAR) studies : Systematically vary substituents at N1 and C3 positions to balance affinity for multiple targets .

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